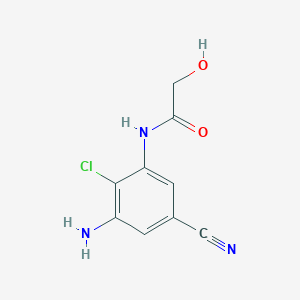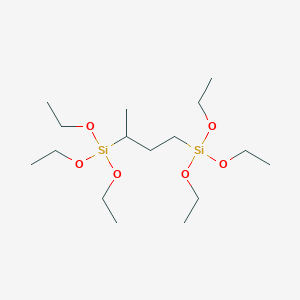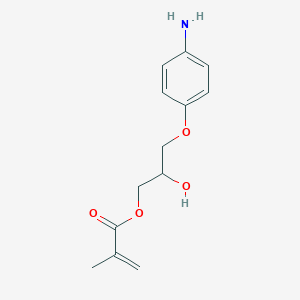
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes an aminophenoxy group, a hydroxypropyl group, and a methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate typically involves multiple steps, starting with the preparation of the aminophenoxy group. This can be achieved through the reaction of 4-aminophenol with appropriate reagents to introduce the aminophenoxy functionality. The hydroxypropyl group can be introduced through a reaction with an epoxide, such as propylene oxide, under basic conditions. Finally, the methylprop-2-enoate group can be added through esterification reactions involving methacrylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminophenoxy group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the aminophenoxy group may yield primary or secondary amines.
Scientific Research Applications
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The hydroxypropyl group can participate in hydrogen bonding and other interactions, while the methylprop-2-enoate group can undergo polymerization or other reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminophenoxy)aniline
- Benzene-1,3-diamine
- 5-(1,3-Dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Uniqueness
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
140627-12-9 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[3-(4-aminophenoxy)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-9(2)13(16)18-8-11(15)7-17-12-5-3-10(14)4-6-12/h3-6,11,15H,1,7-8,14H2,2H3 |
InChI Key |
INKDXWCRVRQFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
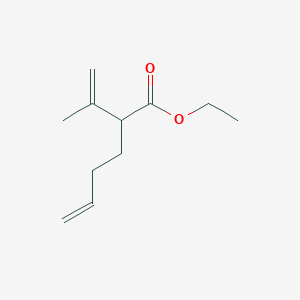
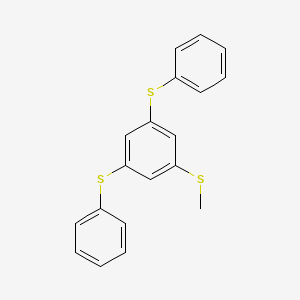
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

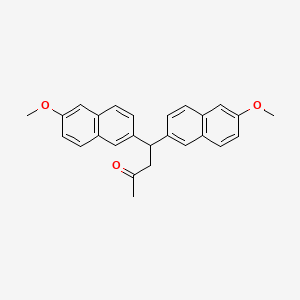

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

